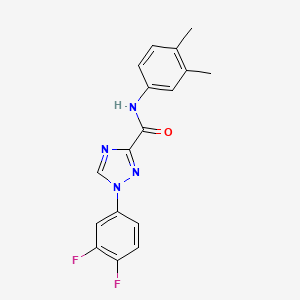
Di(tridecan-7-yl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(tridecan-7-yl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate is a complex organic compound with the molecular formula C58H114N2O5 and a molecular weight of 919.54 g/mol . This compound is primarily used in biochemical research and is classified under cationic and neutral lipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely produced in specialized chemical laboratories under controlled conditions to ensure high purity and yield. The compound is often transported under cold-chain conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Di(tridecan-7-yl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lipids, while reduction could produce reduced lipid derivatives .
Scientific Research Applications
Di(tridecan-7-yl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving lipid metabolism and membrane biology.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug delivery systems.
Industry: The compound is used in the formulation of specialized biochemical reagents and products.
Mechanism of Action
The mechanism of action of Di(tridecan-7-yl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their properties and affecting membrane-associated processes. The molecular targets and pathways involved include lipid transport proteins and membrane receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cationic and neutral lipids such as:
Dimethylaminopropylamine: Used in the preparation of surfactants and personal care products.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a carboxyl activating agent in peptide synthesis.
Uniqueness
Di(tridecan-7-yl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate is unique due to its specific structure, which allows it to integrate into lipid membranes and alter their properties. This makes it particularly useful in studies involving lipid metabolism and membrane biology .
Properties
Molecular Formula |
C58H114N2O5 |
|---|---|
Molecular Weight |
919.5 g/mol |
IUPAC Name |
ditridecan-7-yl 9-[3-(dimethylamino)propyl-nonylcarbamoyl]heptadecanedioate |
InChI |
InChI=1S/C58H114N2O5/c1-8-13-18-23-24-31-40-51-60(52-41-50-59(6)7)58(63)53(42-32-27-25-29-38-48-56(61)64-54(44-34-19-14-9-2)45-35-20-15-10-3)43-33-28-26-30-39-49-57(62)65-55(46-36-21-16-11-4)47-37-22-17-12-5/h53-55H,8-52H2,1-7H3 |
InChI Key |
MVLJHKZIZJPKAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN(CCCN(C)C)C(=O)C(CCCCCCCC(=O)OC(CCCCCC)CCCCCC)CCCCCCCC(=O)OC(CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile](/img/structure/B13359696.png)


![2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B13359727.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B13359730.png)





![6-[4-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359755.png)
![Methyl {[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B13359756.png)

![N-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13359769.png)
